1-((5-Chlorothiophen-2-yl)methyl)-4-methylpiperazine
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Overview
Description
The compound (5-chlorothiophen-2-yl)methylamine is similar in structure. It has a molecular weight of 187.69 and is a liquid at room temperature .
Synthesis Analysis
Thiophene-based analogs are synthesized by heterocyclization of various substrates . A condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Physical And Chemical Properties Analysis
The compound (5-chlorothiophen-2-yl)methylamine has a molecular weight of 187.69 and is a liquid at room temperature .Scientific Research Applications
Role in Medicinal Chemistry
Thiophene-based analogs, such as “1-((5-Chlorothiophen-2-yl)methyl)-4-methylpiperazine”, have been the focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Properties
Compounds containing the thiophene nucleus have been reported to possess anti-inflammatory properties . For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .
Antimicrobial Properties
Thiophene derivatives exhibit antimicrobial properties . This makes them valuable in the development of new antimicrobial agents .
Anti-Cancer Properties
Thiophene derivatives also exhibit anti-cancer properties . This opens up possibilities for the development of new cancer therapies .
Role in Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Use in Organic Light-Emitting Diodes (OLEDs)
Molecules with the thiophene ring system are used in the fabrication of organic light-emitting diodes (OLEDs) . This makes them important in the field of electronics .
Use in Organic Field-Effect Transistors (OFETs)
Thiophene-mediated molecules also play a significant role in the development of organic field-effect transistors (OFETs) . This highlights their importance in the advancement of transistor technology .
Anti-Atherosclerotic Properties
Thiophene derivatives have been reported to possess anti-atherosclerotic properties . This makes them potential candidates for the development of drugs to treat atherosclerosis .
Future Directions
Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2S/c1-12-4-6-13(7-5-12)8-9-2-3-10(11)14-9/h2-3H,4-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNUWFOEYPPXDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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